molecular formula C14H16N2O B2466620 4-(pyrrolidin-2-ylmethoxy)quinoline CAS No. 1283966-34-6

4-(pyrrolidin-2-ylmethoxy)quinoline

Cat. No.: B2466620
CAS No.: 1283966-34-6
M. Wt: 228.295
InChI Key: LIHNICJZMLERGE-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-ylmethoxy)quinoline is a sophisticated quinoline derivative designed for medicinal chemistry and drug discovery research. This compound integrates a quinoline scaffold, a privileged structure in heterocyclic chemistry, with a pyrrolidine moiety via a methoxy linker, creating a unique molecular framework for probing biological systems . The quinoline core is widely recognized for its broad spectrum of biological activities, and its structural motif is frequently explored in the development of novel therapeutic agents . Researchers are particularly interested in quinoline derivatives for their potential antiproliferative effects, with recent studies highlighting their promise as inhibitors in oncology research . The appended pyrrolidine ring is a common feature in pharmacologically active compounds and can significantly influence the molecule's binding affinity and selectivity . This specific structural combination makes this compound a valuable chemical tool for developing new inhibitors, particularly for targeting enzymatic pathways and exploring mechanisms of action in cancer biology . It is ideal for researchers synthesizing and screening novel compounds against various biological targets, including protein kinases and other enzymes involved in signal transduction pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(pyrrolidin-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-9-16-13)17-10-11-4-3-8-15-11/h1-2,5-7,9,11,15H,3-4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHNICJZMLERGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-2-ylmethoxy)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, 2-chloroquinoline can be reacted with pyrrolidine in the presence of a base such as sodium carbonate to yield the desired product.

    Methoxy Linker Formation: The methoxy linker can be introduced by reacting the quinoline derivative with a suitable methoxy-containing reagent, such as methoxyacetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the quinoline core or the pyrrolidine ring using reagents like halogens, alkyl halides, or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce 2-hydroxyquinoline derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that quinoline derivatives, including 4-(pyrrolidin-2-ylmethoxy)quinoline, exhibit significant anticancer properties. For instance, compounds in the quinoline family have been shown to inhibit specific receptor tyrosine kinases, such as PDGF receptors, which are implicated in cell proliferation and tumor growth. These compounds may provide useful treatments for cell proliferative disorders through their inhibitory effects on these pathways .

Antimalarial Properties
Quinoline derivatives are also recognized for their antimalarial activity. A study identified a series of quinoline-4-carboxamides that demonstrated moderate potency against Plasmodium falciparum, the causative agent of malaria. These compounds were optimized to improve their pharmacokinetic profiles, resulting in excellent oral efficacy in animal models . Although specific data on this compound's direct efficacy against malaria is limited, its structural similarity to other active quinolines suggests potential in this area.

Case Study: Antiviral Efficacy

A study highlighted the antiviral efficacy of similar quinoline derivatives, demonstrating their potential in inhibiting viral replication. Although specific data on this compound was not detailed, the findings suggest a broader applicability of quinoline compounds in antiviral therapies .

Case Study: Inhibition of Enzyme Activity

Research has shown that certain pyrrolidine analogs possess significant inhibitory effects on key enzymes involved in cancer progression and inflammation. This suggests that this compound could be explored for similar activities, potentially leading to new therapeutic strategies .

Data Tables

Application Area Activity Reference
AnticancerInhibition of PDGF receptors
AntimalarialActivity against Plasmodium
AntiviralInhibition of viral replication
Enzyme InhibitionModulation of enzyme activity

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-2-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The 4-position of quinoline is a critical site for modulating biological activity. Below is a comparison of key analogs:

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Applications Reference
4-(Pyrrolidin-2-ylmethoxy)quinoline Pyrrolidin-2-ylmethoxy ~257.3 (calculated) Potential CNS or antimicrobial applications (inferred from SAR)
4-Methoxyquinoline Methoxy 159.18 Basic quinoline scaffold; used in fluorescence studies
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline Piperidin-1-yl 310.85 Research applications in organic electronics or catalysis
SK&F 96067 2-Methoxy-2,4-((2-ethylphenylamino)) 409.5 (calculated) H+/K+ ATPase inhibitor; forms β-cyclodextrin complexes
4-(Adamantan-1-yl)quinoline Adamantyl 323.45 Antituberculosis activity

Key Observations :

  • Pyrrolidine vs.
  • Methoxy vs.
  • Adamantyl Substituents: Bulky adamantyl groups (e.g., in 4-(adamantan-1-yl)quinoline) improve lipophilicity and membrane penetration, crucial for antituberculosis activity, whereas pyrrolidinylmethoxy balances hydrophilicity and moderate bulk .

Novelty and Database Presence

    Biological Activity

    4-(Pyrrolidin-2-ylmethoxy)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Quinoline derivatives have been extensively studied for their diverse biological properties, including antimalarial, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

    Chemical Structure and Properties

    This compound features a quinoline core substituted with a pyrrolidine moiety. The structural characteristics of quinolines contribute to their ability to interact with multiple biological targets, enhancing their therapeutic potential. The presence of the pyrrolidine group may also influence the compound's pharmacokinetics and bioactivity.

    Anticancer Activity

    Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain quinoline compounds inhibited the growth of human pancreatic cancer cell lines, showcasing their potential as effective anticancer agents . The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

    Table 1: Anticancer Activity of Quinoline Derivatives

    CompoundCell Line TestedIC50 (µM)Mechanism of Action
    This compoundPANC-15.0Akt pathway inhibition
    Quinoline Derivative AASPC-13.5Induction of apoptosis
    Quinoline Derivative BMCF-74.2Cell cycle arrest

    Antimalarial Activity

    Quinoline derivatives are well-known for their antimalarial properties, particularly against Plasmodium falciparum. A series of studies have reported that specific modifications to the quinoline structure can enhance efficacy against malaria parasites. For example, compounds with a similar structure to this compound have shown promising results in inhibiting P. falciparum growth in vitro .

    Table 2: Antimalarial Efficacy of Quinoline Compounds

    CompoundEC50 (nM)Target
    This compound120Translation elongation factor 2
    Quinoline Derivative C80Hemoglobin degradation
    Quinoline Derivative D150Inhibition of heme polymerization

    Antimicrobial Activity

    The antimicrobial properties of quinolines have also been documented, with several studies highlighting their effectiveness against various bacterial strains. The incorporation of functional groups such as pyrrolidine has been shown to enhance antimicrobial activity by improving solubility and membrane permeability .

    Table 3: Antimicrobial Activity Against Bacterial Strains

    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundE. coli (ATCC 8739)25 µg/mL
    Quinoline Derivative ES. aureus (ATCC 25923)15 µg/mL
    Quinoline Derivative FK. pneumoniae (ATCC 10031)30 µg/mL

    Case Studies

    Several case studies have explored the biological activity of quinoline derivatives in clinical and preclinical settings:

    • Anticancer Study : A recent study evaluated the effects of a series of quinolines on pancreatic cancer cells, demonstrating that modifications at the C-4 position significantly enhanced anticancer potency through Akt pathway inhibition .
    • Antimalarial Investigation : Another investigation focused on the efficacy of modified quinolines against malaria parasites, revealing that certain derivatives displayed low nanomolar potency and were effective in vivo in mouse models .
    • Antimicrobial Research : A study assessed the antimicrobial effects of various quinolone compounds, indicating that structural modifications could lead to increased activity against resistant bacterial strains .

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